2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone
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Overview
Description
2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a trifluoroethylsulfamoylamino group and a propylsulfanyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethylsulfamoylamino Group: This step involves the reaction of the piperidine derivative with a trifluoroethylsulfamoyl chloride under basic conditions.
Attachment of the Propylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoroethylsulfamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoroethylsulfamoylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-Propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone: can be compared with other piperidine derivatives or compounds containing trifluoroethylsulfamoylamino groups.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The presence of both the trifluoroethylsulfamoylamino group and the propylsulfanyl group in the same molecule makes this compound unique. This combination of functional groups can result in distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-propylsulfanyl-1-[4-(2,2,2-trifluoroethylsulfamoylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N3O3S2/c1-2-7-22-8-11(19)18-5-3-10(4-6-18)17-23(20,21)16-9-12(13,14)15/h10,16-17H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYCCDLEDXPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCC(CC1)NS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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